
5-Chloroindolecarboxamide, 2b
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Overview
Description
5-Chloroindolecarboxamide, 2b is a compound belonging to the indole-2-carboxamide family, known for its significant biological activities. Indole derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of a chlorine atom at the 5-position of the indole ring enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroindolecarboxamide, 2b typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole-2-carboxylic acid.
Conversion to Ester: The carboxylic acid is converted to its ester derivative using trimethylsilyl diazomethane.
Formation of Carboxamide: The ester is then reacted with ammonium hydroxide or hydrazine hydrate to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale synthesis of 5-chloroindole-2-carboxylic acid.
Efficient Conversion: Optimized conversion of the acid to its ester and subsequent formation of the carboxamide using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Amide Bond Formation via Coupling Reactions
The core synthesis of 5-chloroindolecarboxamides involves coupling indole-2-carboxylic acid derivatives with amines. For compound 2b:
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Reagents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (diisopropylethylamine).
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Conditions : Anhydrous DMF at room temperature (20–25°C) for 4–12 hours .
Table 1: Representative Coupling Reactions for Indolecarboxamides
Functionalization at the Indole C3 Position
Modifications at the C3 position enhance biological activity and diversify reactivity:
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Friedel-Crafts Acylation : AlCl₃-catalyzed acylation introduces alkyl/aryl groups (e.g., ethyl, phenyl) at C3 .
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Reductive Amination : Sodium cyanoborohydride or NaBH₄ reduces imine intermediates to secondary amines .
Palladium-Catalyzed Cross-Coupling Reactions
The indole scaffold participates in Suzuki, Heck, and Sonogashira reactions:
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Suzuki Coupling : 5-Chloroindolecarboxamide reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
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Sonogashira Coupling : Alkynylation at C5 using terminal alkynes and CuI/PdCl₂(PPh₃)₂ .
Hydrolysis and Saponification
The ester-to-acid conversion is critical for generating intermediates:
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Conditions : LiOH or NaOH in ethanol/water under reflux (2–3 hours) .
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Application : Hydrolysis of methyl 5-chloroindole-2-carboxylate to the free acid (95% yield) .
Electrophilic Substitution
The electron-rich indole ring undergoes halogenation and nitration:
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Chlorination : NCS (N-chlorosuccinimide) in DMF introduces additional chlorine at C4/C6 positions .
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Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C5-substituted indoles .
Click Chemistry for Triazole Formation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies carboxamide side chains:
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Example : Reaction of N-propargyl indolecarboxamide with azide derivatives yields 1,2,3-triazole-linked analogs (80–90% yield) .
Biological Activity-Driven Modifications
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Esterification : Methanol/H₂SO₄ converts carboxylic acids to methyl esters for improved cell permeability .
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Halogen Exchange : KI/KF mediates F/Cl substitution at C5 to optimize target binding (e.g., BRAF V600E inhibition) .
Key Research Findings
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Antiproliferative Activity :
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Kinase Inhibition :
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Allosteric Modulation :
Scientific Research Applications
5-Chloroindolecarboxamide, 2b has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including tuberculosis.
Industry: Utilized in the development of new drugs and chemical compounds.
Mechanism of Action
The primary mechanism of action of 5-Chloroindolecarboxamide, 2b involves disrupting the function of essential proteins in target organisms. For instance, it targets the mycolic acid transporter MmpL3 protein in Mycobacterium tuberculosis, inhibiting its function and leading to the death of the bacteria . This mechanism makes it a promising candidate for developing new anti-tuberculosis agents .
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole-2-carboxylic acid: A precursor in the synthesis of 5-Chloroindolecarboxamide, 2b.
5-Chloro-N-Phenyl-1H-Indole-2-carboxamide: Another derivative with glycogen phosphorylase inhibitory activity.
5-Substituted Indole-2-carboxamide Derivatives: Known for their antimicrobial activity.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent biological activities. The presence of the chlorine atom at the 5-position and the carboxamide group at the 2-position confer unique chemical properties and biological activities, distinguishing it from other indole derivatives .
Properties
IUPAC Name |
5-chloro-N-[4-(2-hydroxyethyl)phenyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-3-6-15-12(9-13)10-16(20-15)17(22)19-14-4-1-11(2-5-14)7-8-21/h1-6,9-10,20-21H,7-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNYERZCZJZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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